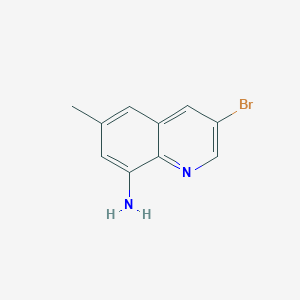

3-Bromo-6-methylquinolin-8-amine

Übersicht

Beschreibung

3-Bromo-6-methylquinolin-8-amine is a chemical compound with the molecular formula C10H9BrN2 . It is a type of quinoline, a class of compounds that have wide applications in medicinal and synthetic organic chemistry .

Synthesis Analysis

Quinoline and its derivatives can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-6-methylquinolin-8-amine: serves as a valuable scaffold in organic synthesis. It is used in the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides . This compound facilitates intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology .

Medicinal Chemistry

In medicinal chemistry, quinolin-8-amines, which include 3-Bromo-6-methylquinolin-8-amine , are essential in several pharmacologically active heterocyclic compounds. They are used to create compounds with a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities .

Anticancer Research

Quinoline derivatives, such as 3-Bromo-6-methylquinolin-8-amine , are investigated for their anticancer properties. They are considered a privileged structure in drug discovery programs due to their broad spectrum of bio-responses .

Antioxidant Development

This compound is also explored for its antioxidant properties. It plays a role in the development of new antioxidant agents that can help in protecting cells from oxidative stress .

Anti-inflammatory Agents

3-Bromo-6-methylquinolin-8-amine: is used in the synthesis of anti-inflammatory agents. Its derivatives are studied for their potential to reduce inflammation in various medical conditions .

Antimicrobial Applications

The antimicrobial properties of quinoline derivatives make 3-Bromo-6-methylquinolin-8-amine a candidate for the development of new antimicrobial agents to combat infectious diseases .

Coordination Chemistry

Quinolin-8-amines act as ligands in coordination chemistry. They form complexes with metals and are used in the study of metalloenzymes and other metal-related biological processes .

Disease Treatment Agents

Finally, 3-Bromo-6-methylquinolin-8-amine and its derivatives are used as agents for various diseases. They are part of the ongoing research to develop new therapeutic agents for diseases like tuberculosis and malaria .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3-Bromo-6-methylquinolin-8-amine are yet to be definitively identified. Quinoline compounds have been known to exhibit potent antimalarial activity . Therefore, it is plausible that 3-Bromo-6-methylquinolin-8-amine may target similar pathways or enzymes in the malaria parasite, Plasmodium falciparum .

Mode of Action

It is known that quinoline compounds can interfere with the life cycle of the malaria parasite . They may inhibit the polymerization of tubulin, a critical component in the cellular structure of phytopathogens . By binding to the α subunit of tubulin, 3-Bromo-6-methylquinolin-8-amine could disrupt the normal functioning of these harmful fungi .

Biochemical Pathways

Given its potential antimalarial activity, it may interfere with the heme detoxification pathway in the malaria parasite . This pathway is crucial for the survival of the parasite, as it allows the parasite to detoxify heme, a toxic byproduct of hemoglobin digestion.

Result of Action

If it acts similarly to other quinoline compounds, it may cause cell death in the malaria parasite by disrupting critical cellular processes .

Eigenschaften

IUPAC Name |

3-bromo-6-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-2-7-4-8(11)5-13-10(7)9(12)3-6/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLDALBRIVEDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855906 | |

| Record name | 3-Bromo-6-methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methylquinolin-8-amine | |

CAS RN |

858467-30-8 | |

| Record name | 3-Bromo-6-methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5-nitrobenzo[D]thiazole](/img/structure/B1375873.png)

![Methyl 2-[(3-chloropropyl)sulfanyl]acetate](/img/structure/B1375882.png)

![Butyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B1375887.png)